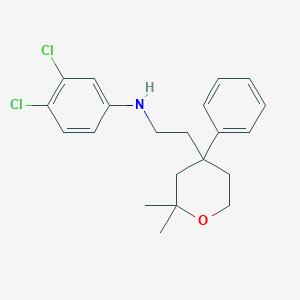

Icmt-IN-36

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H25Cl2NO |

|---|---|

Molecular Weight |

378.3 g/mol |

IUPAC Name |

3,4-dichloro-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]aniline |

InChI |

InChI=1S/C21H25Cl2NO/c1-20(2)15-21(11-13-25-20,16-6-4-3-5-7-16)10-12-24-17-8-9-18(22)19(23)14-17/h3-9,14,24H,10-13,15H2,1-2H3 |

InChI Key |

ARQQRDFCJSUEJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)(CCNC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

Part 1: Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibition

An in-depth analysis of publicly available scientific literature reveals no direct information on a compound designated "Icmt-IN-36." The initial search suggests a potential conflation of two distinct biological entities: ICMT (Isoprenylcysteine carboxyl methyltransferase) and IL-36 (Interleukin-36). This guide will address the mechanism of action for both ICMT inhibition as a therapeutic strategy and the signaling pathways of the IL-36 cytokine family, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an enzyme that catalyzes the final step in the post-translational modification of certain proteins, a process known as prenylation. This modification is crucial for the proper localization and function of several proteins implicated in cancer, most notably the Ras family of small GTPases.

Mechanism of Action of ICMT Inhibitors

ICMT inhibitors represent a promising anti-cancer strategy by disrupting the function of key oncogenic proteins. The primary mechanism of action involves the blockade of Ras protein methylation.[1] This inhibition prevents the proper membrane association of all four Ras isoforms, which is essential for their signaling activity.[1] Consequently, downstream signaling pathways that promote cell proliferation and survival are attenuated.[1]

A notable example of a potent ICMT inhibitor is UCM-1336.[1] Studies have demonstrated that this compound selectively inhibits ICMT, leading to a significant impairment of Ras membrane association and a subsequent decrease in Ras activity.[1] This ultimately results in cell death in various Ras-mutated tumor cell lines.[1]

Signaling Pathway Disrupted by ICMT Inhibition

The signaling cascade affected by ICMT inhibitors originates from the Ras proteins. By preventing Ras from anchoring to the cell membrane, ICMT inhibitors effectively shut down the Ras-Raf-MEK-ERK (MAPK) pathway, which is a critical regulator of cell growth, differentiation, and survival.

Preclinical Data on ICMT Inhibitors

Preclinical studies have validated ICMT as a valuable target for Ras-driven tumors.[1]

| Compound | IC50 | Cell Lines | In Vivo Model | Outcome | Reference |

| UCM-1336 | 2 µM | Ras-mutated tumor cell lines | Acute Myeloid Leukemia | Increased survival | [1] |

Experimental Protocols

ICMT Inhibition Assay: The inhibitory activity of compounds against ICMT can be determined using in vitro methylation assays. A typical protocol involves:

-

Incubating recombinant human ICMT with a prenylated substrate (e.g., N-acetyl-S-farnesyl-L-cysteine) and a methyl donor (S-adenosyl-L-[methyl-3H]methionine).

-

Adding the test compound at various concentrations.

-

Measuring the incorporation of the radiolabeled methyl group into the substrate after a defined incubation period.

-

Calculating the IC50 value, which is the concentration of the inhibitor required to reduce ICMT activity by 50%.

Part 2: Interleukin-36 (IL-36) Signaling

The Interleukin-36 family, a member of the IL-1 superfamily, consists of three agonists (IL-36α, IL-36β, and IL-36γ) and one antagonist (IL-36Ra).[2][3][4] These cytokines play a significant role in modulating innate and adaptive immune responses and are implicated in various inflammatory diseases.[3][4][5]

Mechanism of Action of IL-36 Agonists

IL-36 agonists initiate a pro-inflammatory signaling cascade upon binding to their receptor complex.[2][3]

-

Receptor Binding: IL-36 agonists (IL-36α, β, or γ) bind to the IL-36 receptor (IL-36R).[2][4]

-

Co-receptor Recruitment: This binding event recruits the IL-1 receptor accessory protein (IL-1RAcP) to form a heterodimeric receptor complex.[2][4]

-

Downstream Signaling: The formation of this complex activates downstream intracellular signaling pathways, primarily through the adaptor protein MyD88.[2] This leads to the activation of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades.[2][4]

-

Gene Expression: Activation of these pathways results in the transcription and production of various pro-inflammatory cytokines and chemokines.[2][5]

The IL-36 receptor antagonist (IL-36Ra) functions by binding to IL-36R but fails to recruit IL-1RAcP, thereby blocking the signaling cascade.[4]

IL-36 Signaling Pathway

The signaling pathway initiated by IL-36 agonists is crucial for the inflammatory response in various tissues.

Experimental Protocols

Cell-Based Reporter Assay for IL-36 Activity: To quantify the activity of IL-36 agonists and antagonists, a cell-based reporter assay can be employed.

-

Cell Line: Use a human embryonic kidney (HEK293) cell line stably co-transfected with plasmids encoding human IL-36R, IL-1RAcP, and an NF-κB-luciferase reporter gene.

-

Treatment: Culture the cells and treat them with varying concentrations of IL-36 agonists (e.g., recombinant human IL-36α, β, or γ) in the presence or absence of IL-36 antagonists.

-

Luminescence Measurement: After an appropriate incubation period (e.g., 6 hours), lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: The luminescence signal, which is proportional to NF-κB activation, can be used to determine the potency of agonists and the inhibitory effect of antagonists.

This technical guide provides a foundational understanding of two distinct but important areas of drug development: the inhibition of ICMT for cancer therapy and the modulation of IL-36 signaling for inflammatory diseases. The provided diagrams and experimental outlines serve as a starting point for researchers in these fields.

References

- 1. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biology of IL-36 Signaling and Its Role in Systemic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Function and Regulation of IL-36 Signaling in Inflammatory Diseases and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of interleukin-36 in health and disease states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Function and Regulation of IL-36 Signaling in Inflammatory Diseases and Cancer Development [frontiersin.org]

The Function of ICMT Inhibitors: A Technical Guide for Researchers

Disclaimer: The specific compound "Icmt-IN-36" was not identifiable in a comprehensive search of scientific literature and databases. This guide will therefore focus on the function, mechanism of action, and experimental evaluation of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitors as a class of therapeutic agents, using well-documented examples from the field.

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane enzyme located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of a significant number of proteins that contain a C-terminal CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is a variety of amino acids). This modification process, known as prenylation, is crucial for the proper subcellular localization and function of these proteins, many of which are key signaling molecules involved in cell growth, differentiation, and survival.

The most notable substrates of ICMT are the Ras family of small GTPases (KRas, HRas, NRas), which are frequently mutated in human cancers. The methylation of the farnesylated or geranylgeranylated cysteine residue by ICMT neutralizes its negative charge, increasing the hydrophobicity of the C-terminus and facilitating the protein's anchoring to the plasma membrane. This membrane association is a prerequisite for Ras signaling and its subsequent activation of downstream effector pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

Given the critical role of ICMT in the function of oncogenic proteins like Ras, it has emerged as a compelling target for anti-cancer drug development. ICMT inhibitors are a class of small molecules designed to block the catalytic activity of this enzyme, thereby preventing the final maturation step of its substrates and disrupting their biological functions.

Mechanism of Action of ICMT Inhibitors

ICMT inhibitors function by preventing the S-adenosyl-L-methionine (SAM)-dependent methylation of the carboxyl group of the C-terminal isoprenylcysteine. By blocking this crucial step, these inhibitors induce a cascade of cellular effects:

-

Mislocalization of Substrate Proteins: The primary consequence of ICMT inhibition is the failure of its substrates, most notably Ras, to properly localize to the plasma membrane. The unmethylated, negatively charged C-terminus reduces the protein's affinity for the lipid bilayer, leading to its accumulation in the cytoplasm and other cellular compartments.

-

Disruption of Downstream Signaling: The mislocalization of Ras and other signaling proteins prevents their interaction with upstream activators and downstream effectors. This leads to the attenuation of key oncogenic signaling pathways, including the MAPK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.

-

Induction of Cellular Responses: By disrupting these fundamental cellular processes, ICMT inhibitors can trigger a range of anti-cancer responses, including:

-

Cell Cycle Arrest: Inhibition of proliferative signaling pathways can lead to a halt in the cell cycle, often at the G1 phase.

-

Apoptosis: The disruption of survival signals can induce programmed cell death.

-

Autophagy: In some cellular contexts, ICMT inhibition has been shown to induce autophagy, a cellular process of self-digestion that can, in some cases, lead to cell death.

-

Quantitative Data of Representative ICMT Inhibitors

The following table summarizes the in vitro potency of several well-characterized ICMT inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

| Inhibitor | Chemical Class | ICMT IC50 (µM) | Cell-based Assay (Cell Line) | Reference(s) |

| Cysmethynil | Indoleacetamide | 2.4 | Growth inhibition (IC50 = 15-30 µM in MEFs) | [1] |

| UCM-1336 | Not specified | 2 | Viability inhibition (IC50 = 2-12 µM in various cancer cell lines) | [2][3][4] |

| C75 | Tetrahydropyran | 0.5 | Delays senescence in HGPS cells | [5][6][7] |

| Compound 8.12 | Amino-cysmethynil | Not reported | G1 arrest in HepG2 and PC3 cells | [8] |

| Analogue 1b | Phenoxyphenyl amide | KIC = 0.5, KIU = 1.9 | Inhibits Ras activation in Jurkat cells | [3] |

| Analogue 75 | Tetrahydropyran | 0.0013 | Growth inhibition (GI50 = 0.3 to >100 µM in various cancer cell lines) | [9] |

Experimental Protocols

In Vitro ICMT Activity Assay (Scintillation Proximity Assay)

This assay measures the enzymatic activity of ICMT by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a biotinylated isoprenylcysteine substrate.

Materials:

-

Recombinant human ICMT enzyme

-

[3H]-S-adenosyl-L-methionine ([3H]-SAM)

-

Biotinylated N-dansyl-S-farnesyl-L-cysteine (BDFC) substrate

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Test compounds (ICMT inhibitors) dissolved in DMSO

-

Microplates (e.g., 96-well or 384-well)

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant ICMT enzyme, and BDFC substrate.

-

Add the test compounds at various concentrations to the wells of the microplate. Include a DMSO control (no inhibitor).

-

Initiate the enzymatic reaction by adding [3H]-SAM to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing excess unlabeled SAM and EDTA).

-

Add streptavidin-coated SPA beads to each well. The biotinylated, methylated BDFC will bind to the beads.

-

Incubate the plate at room temperature for 30 minutes to allow for binding.

-

Measure the radioactivity in each well using a microplate scintillation counter. The proximity of the [3H]-methyl group to the scintillant in the SPA beads will generate a light signal.

-

Calculate the percent inhibition of ICMT activity for each concentration of the test compound and determine the IC50 value.

Ras Activation Pull-Down Assay

This assay is used to determine the level of active, GTP-bound Ras in cells following treatment with an ICMT inhibitor.

Materials:

-

Cell culture reagents

-

Test compound (ICMT inhibitor)

-

Lysis buffer (e.g., containing 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% IGEPAL CA-630, 10 mM MgCl2, 1 mM EDTA, and protease inhibitors)

-

Ras-binding domain (RBD) of Raf-1 fused to glutathione S-transferase (GST-RBD), pre-coupled to glutathione-agarose beads

-

Antibodies: anti-Ras antibody, secondary antibody conjugated to HRP

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with the ICMT inhibitor at the desired concentration for a specified time. Include a vehicle control.

-

Lyse the cells on ice with cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Incubate the cleared lysates with GST-RBD-coupled agarose beads at 4°C with gentle rocking for 1 hour. The RBD of Raf-1 specifically binds to the GTP-bound (active) form of Ras.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-Ras antibody to detect the amount of active Ras pulled down.

-

Visualize the bands using a chemiluminescence detection system. A decrease in the amount of pulled-down Ras in the inhibitor-treated samples compared to the control indicates a reduction in Ras activation.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation, and the inhibitory effect of a compound on this ability.

Materials:

-

Cell culture medium

-

Fetal bovine serum (FBS)

-

Agar

-

Test compound (ICMT inhibitor)

-

6-well plates

-

Cell culture incubator

Procedure:

-

Prepare a base layer of 0.6% agar in cell culture medium supplemented with FBS in each well of a 6-well plate. Allow the agar to solidify.

-

Harvest the cells to be tested and resuspend them in a single-cell suspension.

-

Mix the cell suspension with a 0.3% agar solution in culture medium containing various concentrations of the ICMT inhibitor.

-

Carefully layer this cell-agar mixture on top of the solidified base layer.

-

Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 2-3 weeks.

-

Feed the cells with culture medium containing the inhibitor every 3-4 days to prevent drying and replenish nutrients.

-

After the incubation period, stain the colonies with a solution of crystal violet.

-

Count the number of colonies in each well. A reduction in the number and size of colonies in the inhibitor-treated wells compared to the control indicates an inhibition of anchorage-independent growth.

Mandatory Visualizations

Caption: Ras signaling pathway and the point of intervention by ICMT inhibitors.

Caption: Experimental workflow for the development of ICMT inhibitors.

References

- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. artscimedia.case.edu [artscimedia.case.edu]

- 3. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 6. Soft–Agar colony Formation Assay [en.bio-protocol.org]

- 7. reactionbiology.com [reactionbiology.com]

- 8. protocols.io [protocols.io]

- 9. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors in Post-Translational Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoprenylcysteine carboxyl methyltransferase (ICMT) represents a critical enzyme in the post-translational modification cascade of numerous proteins, most notably the Ras superfamily of small GTPases. By catalyzing the final methylation step of the C-terminal CAAX motif, ICMT facilitates the proper membrane localization and subsequent activation of these key signaling molecules. Dysregulation of Ras signaling is a hallmark of many cancers, making ICMT a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the role of ICMT in post-translational modification, with a focus on the mechanism of action and cellular effects of its inhibitors. We present a compilation of quantitative data for prominent ICMT inhibitors, detailed experimental protocols for their characterization, and visual representations of the associated signaling pathways and experimental workflows.

Introduction: The Critical Role of ICMT in Protein Function

Many essential signaling proteins, including members of the Ras, Rho, and Rap families, undergo a series of post-translational modifications at a C-terminal "CaaX" motif. This process, known as prenylation, involves three key enzymatic steps:

-

Prenylation: A farnesyl or geranylgeranyl lipid anchor is attached to the cysteine residue of the CaaX box by farnesyltransferase (FTase) or geranylgeranyltransferase (GGTase), respectively.

-

Proteolysis: The "-aaX" tripeptide is cleaved by Ras-converting enzyme 1 (Rce1).

-

Methylation: The newly exposed carboxyl group of the C-terminal prenylated cysteine is methylated by Isoprenylcysteine Carboxyl Methyltransferase (ICMT).[1][2]

This final methylation step, catalyzed by the endoplasmic reticulum-resident enzyme ICMT, is crucial for neutralizing the negative charge of the carboxyl group, thereby increasing the hydrophobicity of the C-terminus and promoting the stable association of the modified protein with the plasma membrane.[3] Proper membrane localization is a prerequisite for the biological activity of many of these proteins, including the oncogenic signaling of Ras.[2][4]

Mechanism of Action of ICMT Inhibitors

ICMT inhibitors are small molecules designed to block the catalytic activity of the ICMT enzyme. By preventing the final methylation step of prenylated proteins, these inhibitors disrupt their proper subcellular localization and downstream signaling. The primary mechanism of action involves the mislocalization of critical signaling proteins, such as Ras, from the plasma membrane to intracellular compartments, thereby abrogating their function.[2] This disruption of Ras signaling can lead to the inhibition of key oncogenic pathways, including the MAPK and PI3K/Akt pathways, ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells.[1][5]

Prominent examples of ICMT inhibitors include cysmethynil and its more potent analogs, such as UCM-1336 and compound 8.12.[3][6][7] These compounds have been instrumental in elucidating the cellular consequences of ICMT inhibition and are being explored as potential anti-cancer therapeutics.

Quantitative Data for ICMT Inhibitors

The following tables summarize the in vitro efficacy of several key ICMT inhibitors against the ICMT enzyme and their anti-proliferative effects on various cancer cell lines.

Table 1: In Vitro ICMT Enzyme Inhibition

| Inhibitor | IC50 (µM) | Notes |

| Cysmethynil | 2.4 | Prototypical ICMT inhibitor.[8] |

| UCM-1336 (Compound 3) | 2 | A potent ICMT inhibitor.[6] |

| Compound 8.12 | 0.6 (HepG2 cells) | An amino-derivative of cysmethynil with improved properties.[4] |

| ICMT-IN-1 (Compound 75) | 0.0013 | A highly potent ICMT inhibitor.[9] |

Table 2: Anti-proliferative Activity of ICMT Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 / EC50 (µM) | Notes |

| Cysmethynil | Various | - | 16.8 - 23.3 (IC50) | Reduces cell viability. |

| Cysmethynil | RAS-mutant cell lines | - | 20 (EC50) | Reduces cell growth. |

| UCM-1336 | PANC1 | Pancreatic Cancer | 2-12 | KRAS mutant.[7] |

| UCM-1336 | MIA-PaCa-2 | Pancreatic Cancer | 2-12 | KRAS mutant.[7] |

| UCM-1336 | MDA-MB-231 | Breast Cancer | 2-12 | KRAS mutant.[7] |

| UCM-1336 | SW620 | Colorectal Cancer | 2-12 | KRAS mutant.[7] |

| UCM-1336 | SK-Mel-173 | Melanoma | 2-12 | NRAS mutant.[7] |

| UCM-1336 | HL60 | Acute Myeloid Leukemia | 2-12 | NRAS mutant.[7] |

| Compound 8.12 | PC3 | Prostate Cancer | ~1.5 | - |

| Compound 8.12 | HepG2 | Liver Cancer | ~3.0 | - |

Signaling Pathways and Experimental Workflows

Signaling Pathway Affected by ICMT Inhibition

Inhibition of ICMT primarily disrupts the Ras signaling cascade, which in turn affects downstream pathways crucial for cell growth, proliferation, and survival.

Experimental Workflow for Characterizing ICMT Inhibitors

A typical workflow to characterize a novel ICMT inhibitor involves a series of in vitro and cell-based assays.

Detailed Experimental Protocols

In Vitro ICMT Enzyme Activity Assay

This protocol is adapted from methodologies described in the literature and is designed to measure the enzymatic activity of ICMT in vitro.[10][11]

Materials:

-

Recombinant human ICMT (e.g., from Sf9 insect cell lysates)

-

Biotin-S-farnesyl-L-cysteine (BFC) or N-acetyl-S-farnesyl-L-cysteine (AFC) (substrate)

-

S-[methyl-³H]-adenosyl-L-methionine ([³H]-SAM) (methyl donor)

-

ICMT inhibitor (e.g., this compound)

-

Reaction Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 8.0

-

Lysis Buffer (for cell-based enzyme source): 250 mM sucrose, 5 mM HEPES (pH 7.5), 5 mM Tris-Cl (pH 7.5), protease inhibitors (e.g., aprotinin, leupeptin, PMSF)

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Enzyme Preparation: If using a cell lysate as the enzyme source, prepare the lysate by homogenizing cells in Lysis Buffer and clarifying by centrifugation. Determine the protein concentration of the lysate.

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Reaction Buffer, the prenylated cysteine substrate (e.g., 20 µM AFC), and varying concentrations of the ICMT inhibitor or vehicle control (e.g., DMSO).

-

Initiate Reaction: Add the enzyme source (recombinant ICMT or cell lysate) to the reaction mixture.

-

Methylation Reaction: Start the methylation reaction by adding [³H]-SAM (e.g., to a final concentration of 720 nM).

-

Incubation: Incubate the reaction at 37°C for 1 hour.

-

Stop Reaction: Terminate the reaction by adding a strong acid (e.g., HCl).

-

Quantification: Extract the methylated product (now containing the ³H-methyl group) using an organic solvent (e.g., ethyl acetate). Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of ICMT inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of ICMT inhibitors on cancer cell proliferation and viability.[1][2][3][12][13]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

ICMT inhibitor (e.g., this compound)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the ICMT inhibitor in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO at the same final concentration as in the inhibitor-treated wells) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the no-cell control wells from all other absorbance values. Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Ras Localization by Immunofluorescence

This protocol describes a method to visualize the subcellular localization of Ras proteins in response to ICMT inhibitor treatment using immunofluorescence microscopy.[14][15]

Materials:

-

Cancer cells grown on glass coverslips

-

ICMT inhibitor (e.g., this compound)

-

4% Paraformaldehyde (PFA) in PBS (fixative)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody against Ras (pan-Ras or isoform-specific)

-

Fluorophore-conjugated secondary antibody

-

DAPI (nuclear counterstain)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture dish and allow them to adhere. Treat the cells with the ICMT inhibitor at the desired concentration and for the appropriate duration. Include a vehicle-treated control.

-

Fixation: After treatment, wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize them with permeabilization buffer for 10 minutes.

-

Blocking: Wash the cells with PBS and block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-Ras antibody in blocking buffer and incubate the coverslips with the primary antibody solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS. Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash the cells with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Acquire images of the Ras staining (e.g., green or red fluorescence) and the DAPI staining (blue fluorescence).

-

Analysis: Compare the subcellular localization of Ras in inhibitor-treated cells versus control cells. In control cells, Ras should be predominantly localized to the plasma membrane. In inhibitor-treated cells, a mislocalization of Ras to cytosolic compartments is expected.

Analysis of Downstream Signaling by Western Blot

This protocol details the use of Western blotting to assess the phosphorylation status and expression levels of key proteins in the Ras downstream signaling pathways (e.g., Akt, Erk) following ICMT inhibitor treatment.[16][17][18][19][20]

Materials:

-

Cancer cells treated with ICMT inhibitor

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-Erk, anti-total-Erk, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Treat cells with the ICMT inhibitor as desired. Lyse the cells in RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST. Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Stripping and Reprobing: To analyze total protein levels or a loading control, the membrane can be stripped of the first set of antibodies and reprobed with another primary antibody (e.g., anti-total-Akt or anti-GAPDH).

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their respective total protein levels and to a loading control to determine the effect of the ICMT inhibitor on downstream signaling.

Conclusion

The inhibition of ICMT presents a promising strategy for targeting cancers and other diseases driven by the hyperactivation of prenylated proteins, particularly Ras. The development of potent and specific ICMT inhibitors, such as this compound and its analogs, provides valuable tools for both basic research and clinical applications. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of ICMT in cellular signaling and to advance the development of novel therapeutics targeting this critical post-translational modification enzyme.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Isoprenylcysteine Carboxyl Methyltransferase Activity Modulates Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 13. MTT (Assay protocol [protocols.io]

- 14. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 15. researchgate.net [researchgate.net]

- 16. pubcompare.ai [pubcompare.ai]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. azurebiosystems.com [azurebiosystems.com]

- 19. Image Analysis and Quantitation for Western Blotting | Bio-Rad [bio-rad.com]

- 20. azurebiosystems.com [azurebiosystems.com]

The Inhibition of Ras Signaling Pathways by Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ras family of small GTPases are critical regulators of cellular proliferation, differentiation, and survival. Aberrant Ras signaling, frequently driven by oncogenic mutations, is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. A key post-translational modification required for Ras function is the carboxyl methylation of a C-terminal isoprenylcysteine residue, a reaction catalyzed by the enzyme Isoprenylcysteine Carboxyl Methyltransferase (Icmt). Inhibition of Icmt presents a compelling strategy to disrupt Ras signaling and impede tumor growth. This technical guide provides an in-depth overview of the mechanism of Icmt inhibition and its effects on Ras signaling pathways, using the well-characterized inhibitors, cysmethynil and UCM-1336, as representative examples in the absence of public data for "Icmt-IN-36".

Introduction to Ras Processing and the Role of Icmt

Ras proteins undergo a series of post-translational modifications at their C-terminal CAAX motif (C=cysteine, A=aliphatic, X=any amino acid) that are essential for their proper subcellular localization and biological activity. This process includes:

-

Prenylation: The addition of a farnesyl or geranylgeranyl lipid anchor to the cysteine residue.

-

Proteolysis: Cleavage of the -AAX tripeptide by Ras-converting enzyme 1 (Rce1).

-

Methylation: Carboxyl methylation of the now-exposed prenylcysteine by Icmt.

This final methylation step, catalyzed by Icmt, is crucial for increasing the hydrophobicity of the C-terminus, which in turn promotes the trafficking and stable anchoring of Ras proteins to the plasma membrane. It is at the plasma membrane that Ras interacts with its upstream activators and downstream effectors to initiate signaling cascades.

Mechanism of Action of Icmt Inhibitors

Icmt inhibitors are small molecules designed to block the catalytic activity of the Icmt enzyme. By doing so, they prevent the final methylation step in Ras processing. This leads to the accumulation of unmethylated, prenylated Ras proteins which are mislocalized from the plasma membrane to intracellular compartments, such as the endoplasmic reticulum and Golgi apparatus.[1][2] This mislocalization effectively sequesters Ras from its activators and downstream signaling partners, thereby attenuating Ras-driven signaling pathways.

Quantitative Data on Representative Icmt Inhibitors

As "this compound" is not documented in publicly available literature, this section summarizes the quantitative data for two well-studied Icmt inhibitors, cysmethynil and UCM-1336, to provide a comparative baseline for the efficacy of this class of compounds.

| Inhibitor | Target | IC50 | Cell Line | Effect | Reference |

| Cysmethynil | Icmt | 2.4 µM | in vitro enzyme assay | Inhibition of Icmt activity | [3] |

| Icmt | Ki = 2.2 ± 0.5 µM | in vitro enzyme assay | Competitive inhibitor with respect to farnesylated protein substrate | [1][2] | |

| Cell Proliferation | 20-30 µM | PC3 (Prostate Cancer) | Dose- and time-dependent reduction in viable cells | [3] | |

| UCM-1336 | Icmt | 2 µM | in vitro enzyme assay | Inhibition of Icmt activity | |

| Cell Viability | 2-12 µM | Various Ras-driven cancer cell lines (PANC1, MIA-PaCa-2, MDA-MB-231, SW620, SK-Mel-173, HL60) | Inhibition of cell viability |

Effect on Ras Signaling Pathways

Inhibition of Icmt and the subsequent mislocalization of Ras leads to the downregulation of its key downstream signaling pathways: the RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. Both of these pathways are critical for cell growth, proliferation, and survival.

Studies have demonstrated that treatment with Icmt inhibitors leads to a significant reduction in the phosphorylated (active) forms of key downstream effectors. For instance, treatment of cancer cells with cysmethynil has been shown to impair epidermal growth factor (EGF)-mediated phosphorylation of ERK.[4] Similarly, UCM-1336 treatment decreases the levels of active, GTP-bound Ras and subsequently reduces the phosphorylation of both MEK/ERK and PI3K/AKT pathway components.

Experimental Protocols

This section outlines generalized protocols for key experiments used to evaluate the efficacy of Icmt inhibitors.

In Vitro Icmt Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on Icmt enzyme activity.

Methodology:

-

Reagents: Recombinant human Icmt, S-adenosyl-L-[methyl-3H]methionine ([3H]SAM), a farnesylated Ras peptide substrate (e.g., N-acetyl-S-farnesyl-L-cysteine), scintillation cocktail, and test compound.

-

Procedure:

-

The test compound is incubated with recombinant Icmt in an appropriate reaction buffer.

-

The reaction is initiated by the addition of the farnesylated peptide substrate and [3H]SAM.

-

The reaction is allowed to proceed for a defined period at 37°C and is then terminated.

-

The amount of radiolabeled methylated peptide is quantified by scintillation counting.

-

The IC50 value is calculated from the dose-response curve.

-

Ras Localization Assay

Objective: To visualize the effect of Icmt inhibition on the subcellular localization of Ras.

Methodology:

-

Cell Culture and Transfection: Cells are transiently transfected with a plasmid encoding a fluorescently tagged Ras protein (e.g., GFP-KRas).

-

Treatment: Transfected cells are treated with the Icmt inhibitor or a vehicle control for a specified duration.

-

Imaging: The subcellular localization of the fluorescently tagged Ras is visualized using confocal microscopy.

-

Analysis: The distribution of the fluorescent signal between the plasma membrane and intracellular compartments is quantified to assess the degree of mislocalization. For example, UCM-1336 has been shown to cause mislocalization of H-Ras, K-Ras4A, K-Ras4B, and N-Ras from the plasma membrane in live cells.[5]

Western Blotting for Ras Downstream Signaling

Objective: To quantify the effect of Icmt inhibition on the activation of key downstream signaling proteins.

Methodology:

-

Cell Lysis: Cancer cells are treated with the Icmt inhibitor for various times and concentrations. Cells are then lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated (active) forms of ERK (p-ERK) and AKT (p-AKT), as well as antibodies for total ERK and total AKT as loading controls.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified to determine the relative levels of p-ERK and p-AKT normalized to total ERK and AKT, respectively.

Conclusion

The inhibition of Icmt represents a promising therapeutic strategy for cancers driven by aberrant Ras signaling. By preventing the final, critical step of Ras post-translational modification, Icmt inhibitors effectively mislocalize Ras proteins and abrogate their downstream signaling through the RAF/MEK/ERK and PI3K/AKT/mTOR pathways. The well-characterized inhibitors cysmethynil and UCM-1336 serve as valuable tools for elucidating the biological consequences of Icmt inhibition and as templates for the development of next-generation anti-cancer therapeutics targeting the Ras signaling network. Further research into novel Icmt inhibitors, potentially including compounds like "this compound," will be crucial for advancing this therapeutic approach towards clinical application.

References

- 1. Regulation of the Ras-Related Signaling Pathway by Small Molecules Containing an Indole Core Scaffold: A Potential Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Regulation of the Ras-Related Signaling Pathway by Small Molecules Containing an Indole Core Scaffold: A Potential Antitumor Therapy [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preliminary Studies on Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors: A Technical Overview

Disclaimer: No public preclinical data was found for a compound specifically named "Icmt-IN-36." This document provides a technical guide based on published preliminary studies of other representative Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitors, such as cysmethynil, compound 8.12, and UCM-1336. The data and methodologies presented herein are synthesized from publicly available research on these compounds to serve as a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of CAAX-box containing proteins, a process known as prenylation.[1] This final methylation step is essential for the proper subcellular localization and function of numerous proteins involved in cell signaling, proliferation, and survival, most notably the Ras family of small GTPases.[1][2] Dysregulation of Ras and other prenylated proteins is a hallmark of many cancers, making ICMT an attractive target for anticancer drug development.[1][3] Inhibition of ICMT disrupts the membrane association of Ras, leading to impaired downstream signaling, cell cycle arrest, and apoptosis in cancer cells.[2][4][5] This guide summarizes the key preclinical findings and experimental protocols for representative small molecule inhibitors of ICMT.

Mechanism of Action

ICMT inhibitors are designed to block the final step of protein prenylation, which involves the transfer of a methyl group from S-adenosylmethionine to the carboxyl group of a C-terminal prenylcysteine. By inhibiting this action, these compounds lead to the mislocalization of key signaling proteins, such as Ras, from the plasma membrane, thereby attenuating their downstream signaling pathways, including the MAPK and PI3K/AKT pathways.[2][6] This disruption of signaling cascades ultimately results in reduced cell proliferation, induction of autophagy, and apoptosis in cancer cells.[4][6] Furthermore, ICMT inhibition has been shown to sensitize cancer cells to DNA-damaging agents by impairing DNA damage repair mechanisms.[7][8]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activities of representative ICMT inhibitors based on available preclinical data.

Table 1: In Vitro Activity of ICMT Inhibitors

| Compound | Target | Assay | Cell Line(s) | IC50 | Reference(s) |

| UCM-1336 | ICMT | Enzyme Activity | - | 2 µM | [5][9] |

| UCM-1336 | Cell Viability | MTT Assay | PANC1, MIA-PaCa-2, MDA-MB-231, SW620, SK-Mel-173, HL60 | 2-12 µM | [6] |

| Cysmethynil | ICMT | Vapor Diffusion | - | 12.1 ± 2.1 µM | [3] |

| Compound P1-1 | ICMT | Vapor Diffusion | - | 12.1 to 22.9 µM | [3] |

Table 2: In Vivo Efficacy of ICMT Inhibitors

| Compound | Cancer Model | Dosing Regimen | Outcome | Reference(s) |

| UCM-1336 | Acute Myeloid Leukemia (AML) Xenograft (HL-60 cells) | 25 mg/kg, intraperitoneally, for 15 days | Significant delay in tumor development and increased survival | [6] |

| Compound 8.12 | Xenograft Mouse Model | Not specified | Greater tumor growth inhibition compared to cysmethynil | [4] |

Experimental Protocols

ICMT Enzyme Inhibition Assay (Vapor Diffusion Method)

This assay is utilized to determine the half-maximal inhibitory concentration (IC50) of test compounds against ICMT.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 50 mM Tris-HCl, pH 8.0), a prenylated substrate such as N-acetyl-S-farnesyl-l-cysteine (AFC), and [3H]S-adenosylmethionine as the methyl donor.

-

Enzyme and Inhibitor Addition: Recombinant human ICMT enzyme and varying concentrations of the test inhibitor (or vehicle control) are added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C to allow for the enzymatic methylation of the AFC substrate.

-

Reaction Termination and Vapor Diffusion: The reaction is terminated by the addition of a stop solution (e.g., sodium carbonate). The methylated AFC product is volatile and is captured on a filter paper impregnated with a scintillation cocktail through vapor diffusion.

-

Quantification: The amount of radioactivity on the filter paper is quantified using a scintillation counter, which is proportional to the ICMT enzyme activity.

-

IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.[3]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cell lines (e.g., PANC1, HL60) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the ICMT inhibitor or vehicle control for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.[6]

In Vivo Xenograft Model

This model is used to evaluate the antitumor efficacy of ICMT inhibitors in a living organism.

-

Animal Model: Immunocompromised mice (e.g., NSG mice) are used to prevent rejection of human tumor cells.

-

Tumor Cell Implantation: Human cancer cells (e.g., HL-60 for AML) are injected into the mice, either subcutaneously to form solid tumors or intravenously for disseminated cancer models.

-

Compound Administration: Once tumors are established or after a specified engraftment period, mice are treated with the ICMT inhibitor (e.g., UCM-1336 at 25 mg/kg, intraperitoneally) or a vehicle control according to a predetermined schedule.

-

Tumor Growth Monitoring: For solid tumors, tumor volume is measured regularly. For disseminated models, disease progression is monitored through markers like body weight, clinical signs, and in some cases, bioluminescence imaging.

-

Efficacy Endpoints: The primary endpoints are typically tumor growth inhibition and overall survival. At the end of the study, tumors and tissues may be collected for further analysis (e.g., immunohistochemistry).[6]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: ICMT Signaling Pathway and Point of Inhibition.

Caption: Preclinical Drug Discovery Workflow for ICMT Inhibitors.

References

- 1. Treatment of Cancers by Inhibition of Isoprenylcysteine Carboxyl Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]

- 8. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A potent isoprenylcysteine carboxylmethyltransferase (ICMT) inhibitor improves survival in ras-driven acute myeloid leukemia | DIGITAL.CSIC [digital.csic.es]

Icmt Inhibitors: A Technical Guide to a Novel Cancer Therapeutic Strategy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoprenylcysteine carboxyl methyltransferase (Icmt) represents a critical enzymatic checkpoint in the post-translational modification of a host of key signaling proteins, most notably the Ras family of small GTPases. Mutations leading to the abnormal activation of Ras are present in approximately one-third of all human tumors, making it a highly sought-after therapeutic target.[1] Icmt catalyzes the final methylation step required for the proper subcellular localization and function of Ras proteins. Pharmacologic or genetic inactivation of Icmt has been shown to induce cell cycle arrest, apoptosis, and autophagic cell death in various cancer models.[1][2] Small-molecule inhibitors of Icmt, such as cysmethynil and its more potent derivatives, have demonstrated promising anti-cancer activity by inducing Ras mislocalization, impairing downstream signaling, and inhibiting tumor growth in preclinical settings.[3][4][5] This document provides a comprehensive technical overview of the mechanism, preclinical data, and experimental methodologies associated with Icmt inhibition as a potential cancer therapeutic strategy.

Mechanism of Action: Targeting the Ras Processing Pathway

The function of Ras and other proteins containing a C-terminal CaaX motif is contingent on a four-step post-translational modification process that facilitates their trafficking and anchoring to the plasma membrane. Icmt catalyzes the final, critical step.

-

Isoprenylation: A farnesyl or geranylgeranyl lipid group is attached to the cysteine residue of the CaaX box by a farnesyltransferase (FTase) or geranylgeranyltransferase (GGTase).

-

Proteolysis: The terminal three amino acids ("aaX") are cleaved by the Ras-converting enzyme 1 (RCE1).

-

Carboxylmethylation: The newly exposed, isoprenylated cysteine is carboxylmethylated by Icmt, using S-adenosyl-L-methionine (AdoMet) as the methyl donor. This step neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and enhancing its affinity for the cell membrane.[5]

-

Palmitoylation: A secondary signal for membrane anchoring for some Ras isoforms (e.g., H-Ras, N-Ras).

Icmt inhibitors act as a therapeutic intervention by blocking the third step. Unlike farnesyltransferase inhibitors (FTIs), which were hindered in clinical trials by alternate prenylation pathways (i.e., geranylgeranylation), Icmt inhibition is effective regardless of the specific isoprenoid lipid attached.[1] By preventing methylation, Icmt inhibitors lead to the accumulation of unmethylated, negatively charged Ras at the endoplasmic reticulum and Golgi, causing its mislocalization to endomembranes and preventing its association with the plasma membrane.[4][6] This disruption effectively abrogates downstream signaling through pathways critical for cancer cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.[1]

Preclinical Efficacy Data

A variety of Icmt inhibitors have been developed and tested. Cysmethynil was identified as a prototypical selective inhibitor, and subsequent optimization has led to more potent compounds, such as compound 8.12.[1][5]

In Vitro Activity

Icmt inhibitors demonstrate dose-dependent inhibition of proliferation and reduction of viability across a range of cancer cell lines.[2] The anti-proliferative effects are mediated through an Icmt-specific mechanism, as demonstrated by the significant resistance of Icmt-deficient mouse embryonic fibroblasts (MEFs) to these compounds.[5]

Table 1: In Vitro Efficacy of Icmt Inhibitors

| Compound | Cell Line | Cancer Type | IC50 / Effect | Citation |

|---|---|---|---|---|

| Cysmethynil | MiaPaCa2 | Pancreatic | Dose-dependent inhibition of proliferation | [2] |

| Cysmethynil | AsPC-1 | Pancreatic | Dose-dependent inhibition of proliferation | [2] |

| Cysmethynil | PANC-1 | Pancreatic | Dose-dependent inhibition of proliferation | [2] |

| Cysmethynil | HCT116 | Colon | Blocks anchorage-independent growth | [3][4] |

| Compound 8.12 | HepG2 | Liver | G1 phase cell cycle arrest | [5] |

| Compound 8.12 | PC3 | Prostate | G1 phase cell cycle arrest | [5] |

| Compound 3 (UCM-1336) | Various | Ras-mutated | IC50 = 2 µM (enzymatic assay); induces cell death |[7] |

In Vivo Activity

In xenograft mouse models, Icmt inhibitors have been shown to attenuate tumor growth. The improved potency of second-generation compounds is also reflected in in vivo studies.

Table 2: In Vivo Efficacy of Icmt Inhibitors

| Compound | Cancer Model | Dosing & Administration | Outcome | Citation |

|---|---|---|---|---|

| Compound 8.12 | PC3 Prostate Xenograft | Not Specified | Greater tumor growth inhibition than cysmethynil | [5] |

| Compound 3 (UCM-1336) | Acute Myeloid Leukemia | Not Specified | Increased survival |[7] |

Advanced Mechanistic Insights

Recent studies have revealed that the therapeutic potential of Icmt inhibition extends beyond simple disruption of Ras signaling.

-

DNA Damage Repair: Suppression of Icmt can compromise the DNA damage repair machinery. This occurs through the reduction of MAPK signaling, which in turn reduces the expression of key DNA repair proteins. The resulting accumulation of DNA damage leads to cell cycle arrest and apoptosis.[8]

-

Sensitization to Other Therapies: By impairing DNA repair, Icmt inhibition can transform cancer cells into a "BRCA-like" state. This creates a synthetic lethal vulnerability, sensitizing them to treatments like PARP inhibitors.[8] Synergistic anti-tumor efficacy has also been observed when combined with EGFR inhibitors like gefitinib, possibly through the enhancement of autophagy.[5]

-

Metastasis: Icmt overexpression has been found to promote lung metastasis in vivo by enhancing the formation of invadopodia, which are actin-rich structures associated with cell invasion.[9] This suggests that Icmt inhibitors could also have anti-metastatic properties.

Detailed Experimental Protocols

Reproducibility is key in drug development. The following sections detail the methodologies used to generate the preclinical data for Icmt inhibitors.

Cell Viability and Proliferation Assay

-

Objective: To determine the dose-dependent effect of Icmt inhibitors on cancer cell proliferation and viability.

-

Protocol:

-

Cell Seeding: Cancer cell lines (e.g., MiaPaCa2, PANC-1, PC3) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the Icmt inhibitor (e.g., cysmethynil, compound 8.12) or DMSO as a vehicle control.

-

Incubation: Plates are incubated for a period of 72 to 120 hours at 37°C in a 5% CO2 incubator.

-

Viability Assessment: Cell viability is measured using a commercially available reagent such as PrestoBlue or CellTiter-Glo. Absorbance or luminescence is read on a plate reader.

-

Data Analysis: Results are normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.

-

In Vivo Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of Icmt inhibitors in a living organism.

-

Protocol:

-

Cell Preparation: A human cancer cell line (e.g., PC3 prostate cancer) is cultured, harvested, and resuspended in a solution of Matrigel and PBS (1:1 ratio).

-

Implantation: Approximately 1-2 million cells are subcutaneously injected into the flank of 6- to 8-week-old immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth: Tumors are allowed to grow until they reach a palpable volume (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length × Width²) / 2.

-

Randomization and Treatment: Mice are randomized into treatment and control groups. Treatment with the Icmt inhibitor (e.g., intraperitoneal injection) or vehicle control is initiated.

-

Monitoring: Tumor volume and mouse body weight are measured 2-3 times per week.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or at a fixed time point. Tumors are then excised and weighed.

-

Data Analysis: Tumor growth curves are plotted, and statistical significance between groups is determined using appropriate tests (e.g., Student's t-test or ANOVA).

-

Ras Localization Assay (Immunofluorescence)

-

Objective: To visually confirm that Icmt inhibition causes mislocalization of Ras from the plasma membrane.

-

Protocol:

-

Cell Culture: Cells stably expressing a fluorescently-tagged Ras protein (e.g., GFP-K-Ras) are grown on glass coverslips.

-

Treatment: Cells are treated with the Icmt inhibitor or DMSO for 24-72 hours.

-

Fixation: Cells are fixed with 4% paraformaldehyde.

-

Permeabilization (Optional): If staining for internal structures, cells are permeabilized with a detergent like Triton X-100.

-

Mounting: Coverslips are mounted onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

-

Imaging: Images are acquired using a confocal fluorescence microscope.

-

Analysis: The subcellular localization of the GFP-Ras signal is compared between treated and control cells. In control cells, the signal should be concentrated at the plasma membrane, while in treated cells, it should appear more diffuse and localized to internal membrane structures like the ER and Golgi.[6]

-

Conclusion and Future Directions

The inhibition of Icmt presents a compelling and validated strategy for targeting Ras-driven cancers.[7] Unlike earlier attempts to block the Ras processing pathway, targeting the final methylation step circumvents the issue of alternative prenylation, offering a more robust mechanism of action.[1] Preclinical data for compounds like cysmethynil and its more potent analogs demonstrate clear anti-proliferative and anti-tumor effects. Furthermore, emerging evidence points to broader mechanisms, including the impairment of DNA damage repair and a potential to block metastasis, which opens up exciting possibilities for combination therapies.[8][9] Future development in this area will require the optimization of drug-like properties (e.g., solubility, bioavailability) to advance these promising candidates into clinical evaluation.[1] The stratification of patients based on Ras mutation status and DNA repair pathway competency may be crucial for identifying populations most likely to benefit from this targeted therapy.

References

- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pnas.org [pnas.org]

- 4. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]

- 9. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Delving into the Structure-Activity Relationship of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors

A Technical Guide for Drug Discovery Professionals

Isoprenylcysteine carboxyl methyltransferase (ICMT) has emerged as a compelling target in oncology due to its critical role in the post-translational modification of key signaling proteins, most notably the Ras family of small GTPases. Inhibition of ICMT disrupts the localization and function of these proteins, offering a promising therapeutic strategy for cancers driven by Ras mutations. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of potent ICMT inhibitors, with a focus on tetrahydropyranyl (THP) derivatives and other notable chemical scaffolds. Detailed experimental protocols and visual representations of key pathways and workflows are included to support researchers in the development of novel ICMT-targeted therapies.

Quantitative Structure-Activity Relationship Data

The development of potent ICMT inhibitors has been advanced through systematic SAR studies. The following tables summarize the inhibitory activity of key compounds from a series of tetrahydropyranyl derivatives and another potent inhibitor, UCM-1336.

Table 1: In Vitro ICMT Inhibition of Tetrahydropyranyl Derivatives

| Compound | R Group | IC50 (nM) |

| 3 | H | 310 |

| 27 | 3-methoxy | <100 |

| 75 | Optimized THP substitutions | 1.3 |

IC50 values represent the concentration of the inhibitor required to reduce ICMT enzyme activity by 50%. Data sourced from studies on tetrahydropyranyl derivatives as ICMT inhibitors.[1][2][3]

Table 2: Cellular Activity of ICMT Inhibitors

| Compound | Cancer Cell Line | GI50 (µM) |

| Potent THP Derivatives | Various | 0.3 to >100 |

| UCM-1336 (Compound 3) | Ras-mutated tumor cell lines | Not specified, but induces cell death |

GI50 values represent the concentration of the inhibitor required to inhibit the growth of cancer cells by 50%.[1][2][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of ICMT inhibitors.

1. Recombinant Human ICMT Inhibition Assay (Fluorometric & Radiometric)

This assay determines the in vitro potency of compounds in inhibiting the enzymatic activity of recombinant human ICMT.

-

Principle: The assay measures the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to the acceptor substrate, N-acetyl-S-geranylgeranylcysteine (AGGC). The inhibition of this reaction by a test compound is quantified.[1]

-

Materials:

-

Recombinant human ICMT enzyme

-

N-acetyl-S-geranylgeranylcysteine (AGGC) as the methyl-acceptor substrate[1]

-

S-[methyl-³H]-adenosyl-L-methionine (for radiometric assay) or a non-radioactive SAM analog for a coupled fluorescent assay.

-

Test compounds (potential inhibitors).

-

Assay buffer and other necessary reagents.

-

-

Procedure (Radiometric):

-

Prepare a reaction mixture containing the assay buffer, recombinant ICMT, and the test compound at various concentrations.

-

Initiate the reaction by adding AGGC and S-[methyl-³H]-adenosyl-L-methionine.

-

Incubate the reaction mixture for a defined period at a controlled temperature.

-

Stop the reaction.

-

Separate the radiolabeled methylated product from the unreacted radiolabeled SAM.

-

Quantify the radioactivity of the product using a scintillation counter.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

-

-

Procedure (Fluorometric):

-

This method typically involves a coupled enzyme system where the formation of S-adenosyl-L-homocysteine (SAH), a product of the methyltransferase reaction, is linked to the generation of a fluorescent signal.

-

The reaction is set up similarly to the radiometric assay but with non-radiolabeled SAM.

-

The fluorescence is measured over time to determine the reaction rate.

-

The IC50 is calculated based on the reduction in the reaction rate in the presence of the inhibitor.

-

2. Cell Viability and Growth Inhibition Assay

This assay assesses the effect of ICMT inhibitors on the proliferation and survival of cancer cell lines.

-

Principle: Various methods can be employed, such as MTT or resazurin-based assays, which measure the metabolic activity of viable cells. A decrease in metabolic activity is indicative of reduced cell proliferation or increased cell death.

-

Materials:

-

Cancer cell lines (e.g., human colon cancer cell lines, K-Ras-transformed normal rat kidney cells).[1]

-

Cell culture medium and supplements.

-

Test compounds.

-

Reagents for the chosen viability assay (e.g., MTT, resazurin).

-

-

Procedure:

-

Seed the cancer cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the viability reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of growth inhibition for each concentration and determine the GI50 value.

-

3. Ras Membrane Localization Assay

This experiment evaluates the ability of ICMT inhibitors to alter the subcellular localization of Ras proteins.

-

Principle: ICMT-mediated methylation is crucial for the proper membrane association of Ras. Inhibition of ICMT is expected to lead to an accumulation of Ras in the cytosol. This can be visualized and quantified using techniques like cell fractionation followed by Western blotting.[1]

-

Procedure:

-

Treat cells with the ICMT inhibitor or a vehicle control.

-

Harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions.

-

Resolve the proteins from each fraction by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with an antibody specific for Ras.

-

Detect the protein bands and quantify the amount of Ras in the cytosolic and membrane fractions to determine the effect of the inhibitor. Active compounds are expected to show a dose-dependent increase in cytosolic Ras protein.[1][2][3]

-

Signaling Pathways and Experimental Workflows

Ras Signaling Pathway and Point of ICMT Intervention

ICMT is the final enzyme in a series of post-translational modifications required for the proper function of many prenylated proteins, including Ras. The diagram below illustrates the canonical Ras signaling pathway and highlights the step at which ICMT acts. Inhibition of ICMT leads to the mislocalization of Ras, thereby attenuating downstream signaling cascades that are often hyperactive in cancer.[4]

Caption: Ras signaling pathway indicating the crucial role of ICMT in Ras membrane association.

General Workflow for ICMT Inhibitor Screening and Evaluation

The discovery and development of novel ICMT inhibitors typically follow a structured workflow, from initial screening to cellular characterization. The diagram below outlines this process.

Caption: A generalized workflow for the discovery and preclinical development of ICMT inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Icmt-IN-36 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icmt-IN-36 is a potent and selective small-molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt). Icmt is the terminal enzyme in the post-translational modification cascade of proteins containing a C-terminal CaaX motif. This modification is critical for the proper subcellular localization and function of numerous signaling proteins, most notably the Ras family of small GTPases. Given the high frequency of oncogenic Ras mutations in human cancers, targeting Icmt presents a compelling therapeutic strategy. This compound offers a valuable tool for investigating the consequences of Icmt inhibition on cancer cell proliferation, signaling, and survival.

Mechanism of Action

Proteins with a C-terminal CaaX box undergo a sequential three-step modification process to become fully mature and functional.

-

Prenylation: A farnesyl or geranylgeranyl lipid group is attached to the cysteine residue of the CaaX motif by a farnesyltransferase (FTase) or geranylgeranyltransferase (GGTase).

-

Proteolysis: The terminal three amino acids (-aaX) are cleaved by the Ras-converting enzyme 1 (Rce1).

-

Carboxyl Methylation: The newly exposed farnesylcysteine is methylated by Icmt.

This series of modifications increases the hydrophobicity of the protein's C-terminus, facilitating its anchoring to the inner leaflet of the plasma membrane or other cellular membranes. Proper membrane localization is essential for Ras proteins to engage with downstream effectors and propagate signals.

This compound specifically blocks the final methylation step. The absence of this modification impairs the stable membrane association of Ras proteins, causing them to mislocalize to the cytosol.[1] This disruption prevents Ras from activating critical downstream pro-survival and proliferative signaling pathways, including the MAPK (Ras-Raf-MEK-ERK) and PI3K-Akt pathways.[1] Consequently, inhibition of Icmt can lead to cell cycle arrest, induction of apoptosis, and a reduction in anchorage-independent growth, particularly in cancer cells dependent on Ras signaling.[2]

Data Presentation: In Vitro Activity of Icmt Inhibitors

Determining the half-maximal inhibitory concentration (IC50) is a critical first step in utilizing a new compound. While specific IC50 values for this compound (also known as UCM-1336) are not widely published across multiple cell lines, data from the closely related and well-characterized Icmt inhibitor, cysmethynil, provides a strong reference point for expected potency. This compound/UCM-1336 is reported to have a similar enzymatic IC50 to cysmethynil.[3][4][5] Researchers should empirically determine the IC50 for their specific cell line and experimental conditions.

| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |

| Cysmethynil | Enzymatic (Icmt) | Sf9 (recombinant) | 2.4 | [3] |

| Cysmethynil | Cell Viability (MTT) | HepG2 (Hepatocellular Carcinoma) | 19.3 | MedChemExpress Data |

| Cysmethynil | Cell Viability (MTT) | IMR-90 (Normal Fibroblast) | 29.2 | MedChemExpress Data |

| Cysmethynil | Cell Viability (MTT) | PC3 (Prostate Cancer) | ~20-30 (Effective Range) | [3] |

| UCM-1336 | Enzymatic (Icmt) | N/A | 2.0 | [4][5][6] |

Note: The effective concentration for cell-based assays is typically higher than the enzymatic IC50. A starting dose-response range of 1-50 µM is recommended.

Experimental Protocols

General Handling and Storage

-

Solubility: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. UCM-1336 is soluble in DMSO up to ~236 mM.

-

Storage: Store the powder form at -20°C for up to 3 years. Store the DMSO stock solution in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.

Experimental Workflow Overview

The following workflow provides a logical progression for characterizing the effects of this compound in a new cell line.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Method)

This protocol determines the IC50 of this compound in a chosen cell line.

Materials:

-

96-well cell culture plates

-

This compound stock solution (e.g., 20 mM in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 N HCl, or DMSO)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Dilution: Prepare a serial dilution of this compound in complete medium. For a starting range of 0.1 to 100 µM, you can perform a 2-fold or 3-fold serial dilution from a high concentration working stock. Remember to prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control. Include wells with medium only to serve as a blank.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals. Alternatively, if using suspension cells, the solubilization solution can be added directly.

-